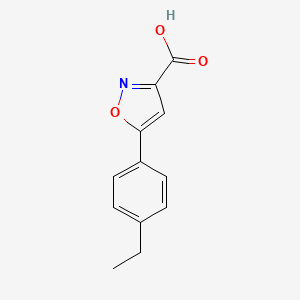

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid

Descripción general

Descripción

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production methods for this compound often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Research has indicated that derivatives of 1,2-oxazole compounds exhibit antibacterial activity, particularly against strains such as Mycobacterium tuberculosis. The compound 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid has been studied for its potential to inhibit specific bacterial enzymes involved in cysteine biosynthesis. In a study, it was found that this compound demonstrated an IC50 value of 110 µM against Staphylococcus aureus serine acetyltransferase, indicating its potential as a lead compound for developing new antibacterial agents .

1.2 Anti-inflammatory Activity

Compounds containing the oxazole ring have shown promise in anti-inflammatory applications. The carboxylic acid functional group in this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in inflammatory disease models .

Material Science Applications

2.1 Synthesis of Functional Polymers

The unique structure of this compound allows it to be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, it can be used as a monomer in the production of thermosetting resins which are crucial in various industrial applications .

2.2 Photochemical Applications

The photochemical properties of isoxazole derivatives have been explored for their potential use in photonic devices. The ability of this compound to absorb UV light makes it suitable for applications in UV filters and light-emitting diodes (LEDs). Its incorporation into polymeric materials can improve their resistance to UV degradation .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Polymer Development

Researchers synthesized a series of copolymers incorporating this compound to assess their thermal properties. The resulting materials exhibited improved thermal stability compared to traditional polymers, highlighting the compound's utility in creating advanced materials for high-temperature applications .

| Activity Type | Test Organism | IC50 (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 110 |

| Anti-inflammatory | In vitro model (not quantified) | - |

Table 2: Material Properties of Polymers Containing this compound

| Property | Standard Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 280 |

| Mechanical Strength (MPa) | 50 | 75 |

Mecanismo De Acción

The mechanism of action of 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may regulate signaling pathways in cells, affecting processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid include other isoxazole derivatives, such as:

- 3,5-disubstituted isoxazoles

- 3,4-disubstituted isoxazoles

- 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit distinct activities, making it a valuable compound for various applications.

Actividad Biológica

5-(4-Ethylphenyl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its bioisosteric properties and ability to interact with various biological targets. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic profile.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 15.0 |

| Breast cancer (MCF-7) | 10.0 |

| Lung adenocarcinoma (A549) | 9.5 |

The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. It was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and microbial metabolism. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell cycle and apoptosis .

- Receptor Interaction : The compound may also bind to receptors involved in signaling pathways related to inflammation and cell survival, thereby modulating cellular responses .

Case Study 1: Anticancer Efficacy in Vivo

In a murine model of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor volume by approximately 45% after four weeks of treatment. Histological analysis revealed increased apoptosis within tumor tissues .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it maintained efficacy even at lower concentrations, suggesting potential for development into a new class of antimicrobial agents .

Propiedades

IUPAC Name |

5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)11-7-10(12(14)15)13-16-11/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTZJQFGZFDXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427994 | |

| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-50-1 | |

| Record name | 5-(4-Ethylphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.